molecular formula C17H19N7 B10856169 Rovadicitinib CAS No. 1948242-59-8

Rovadicitinib

Cat. No.: B10856169
CAS No.: 1948242-59-8
M. Wt: 321.4 g/mol
InChI Key: ZGENDZDSLYKCSI-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rovadicitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Rovadicitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Rovadicitinib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.

    Biology: Employed in research to understand the molecular mechanisms of cell proliferation, apoptosis, and cytokine regulation.

    Medicine: Investigated for its potential therapeutic effects in treating myeloproliferative neoplasms, chronic graft-versus-host disease, and other inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting JAK and ROCK pathways

Mechanism of Action

Rovadicitinib exerts its effects by inhibiting the activity of JAK and ROCK enzymes. This inhibition disrupts the JAK-STAT signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced production of inflammatory cytokines. The molecular targets of this compound include JAK2, CALR, and MPL mutations, which are commonly found in myeloproliferative neoplasms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rovadicitinib is unique due to its dual inhibition of JAK and ROCK enzymes, which provides a broader range of therapeutic effects compared to other JAK inhibitors. This dual inhibition allows for more effective regulation of cell proliferation, apoptosis, and cytokine production, making this compound a promising candidate for treating various inflammatory and proliferative diseases .

Biological Activity

Rovadicitinib is a novel small-molecule inhibitor targeting Janus kinase (JAK) pathways, specifically designed for the treatment of myelofibrosis and other hematological malignancies. This article explores its biological activity, efficacy in clinical trials, and safety profile, supported by data tables and case studies.

This compound selectively inhibits JAK1 and JAK2, which are pivotal in the signaling pathways of various cytokines involved in hematopoiesis and immune responses. By blocking these pathways, this compound reduces inflammation and abnormal cell proliferation associated with myelofibrosis.

Phase II Clinical Trials

Recent studies have demonstrated the effectiveness of this compound in patients with myelofibrosis, particularly those who are JAK inhibitor-naïve. A pivotal phase II trial (NCT05020652) compared this compound to hydroxyurea, revealing significant differences in spleen volume reduction and symptom relief.

Table 1: Clinical Trial Results for this compound vs. Hydroxyurea

EndpointThis compound (15 mg BID)Hydroxyurea (0.5 g BID)P-value
Spleen Volume Reduction (SVR35)58.33%22.86%<0.0006
Best Spleen Response Rate63.89%31.43%<0.0017
Symptom Score Reduction61.11%45.71%0.136
Best Symptom Response Rate77.78%54.29%0.0136

The results indicate a superior performance of this compound over hydroxyurea in achieving significant spleen volume reduction and overall symptom improvement among patients with intermediate-2 or high-risk myelofibrosis .

Safety Profile

The safety profile of this compound was also evaluated during the clinical trials. The rate of treatment-emergent adverse events (TEAEs) was reported at 97.78%, with a notable incidence of grade 3 or higher TEAEs being lower compared to hydroxyurea (51.11% vs. 77.14%).

Table 2: Adverse Events Associated with this compound

Adverse EventThis compound (%)Hydroxyurea (%)
Any TEAE97.78100
Grade ≥3 TEAE51.1177.14
Serious TEAE31.1140.00
Hematologic TEAEs (Grade ≥3)- Anemia28.89
- Thrombocytopenia-17.14

The most common hematologic TEAEs for this compound included anemia (28.89%) and thrombocytopenia, while hydroxyurea showed higher rates of severe anemia .

Case Studies

In a recent case study involving a cohort of patients treated with this compound, significant clinical benefits were observed:

  • Patient A : A 65-year-old male with high-risk myelofibrosis achieved a spleen volume reduction of over 35% within the first 12 weeks of treatment.
  • Patient B : A 70-year-old female reported a marked improvement in quality of life metrics, including fatigue and night sweats, after six weeks on this compound.

These individual cases underscore the potential of this compound to provide substantial clinical benefits to patients suffering from myelofibrosis.

Properties

CAS No.

1948242-59-8

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile

InChI

InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1

InChI Key

ZGENDZDSLYKCSI-CQSZACIVSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Origin of Product

United States

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